Non‑Inferior Efficacy in Acne Vulgaris: Sodium Sulfacetamide 10% Lotion vs Clindamycin and Erythromycin, All Combined with Benzoyl Peroxide
In a randomized, comparative, three‑arm study of 60 patients with mild‑to‑moderate acne vulgaris, sodium sulfacetamide 10% lotion combined with benzoyl peroxide 5% was compared head‑to‑head with clindamycin 1% lotion + benzoyl peroxide 5% and erythromycin 2% gel + benzoyl peroxide 5% over 12 weeks [1]. All three regimens produced statistically significant reductions in lesion counts (p<0.05), with no significant differences among groups for non‑inflammatory lesion counts or total lesion counts at any time point (4, 8, or 12 weeks; p>0.05). For inflammatory lesion reduction, clindamycin was statistically superior to sodium sulfacetamide at week 8 (p<0.05), but this advantage was not present at week 12. Adverse event rates were equivalent across all three groups (p>0.05) [1]. This demonstrates that sodium sulfacetamide is a non‑inferior therapeutic alternative to the most widely prescribed topical antibiotics for acne, with a distinct resistance‑sparing advantage.
| Evidence Dimension | Reduction in non‑inflammatory and total acne lesion counts at 12 weeks |
|---|---|
| Target Compound Data | Statistically significant reduction from baseline (p<0.05); no significant difference when compared to clindamycin or erythromycin groups (p>0.05) |
| Comparator Or Baseline | Clindamycin 1% lotion + benzoyl peroxide 5% and Erythromycin 2% gel + benzoyl peroxide 5% – both produced statistically significant reductions (p<0.05); clindamycin superior for inflammatory lesions at week 8 (p<0.05) but not at week 12 |
| Quantified Difference | No statistically significant difference in primary endpoints at 12 weeks; interim superiority of clindamycin for inflammatory lesions at week 8 (p<0.05) |
| Conditions | Randomized, open‑label, parallel‑group study; n=60 (20 per arm); mild‑to‑moderate acne vulgaris; twice‑daily application; all arms combined with benzoyl peroxide 5% lotion; Turkish patient population; 12‑week duration |
Why This Matters
Procurement decisions can consider sodium sulfacetamide as a cost‑effective, resistance‑sparing alternative to clindamycin and erythromycin without sacrificing clinical efficacy in acne vulgaris.
- [1] Turan A, Sarıcaoğlu H, Bülbül Başkan E, Turan H, Aydoğan K. Efficacy of Topical Sodium Sulfacetamide in the Treatment of Mild and Moderate Acne Vulgaris: A Randomized, Comparative Study. Turkderm-Turk Arch Dermatol Venereol. 2012;46(1):33-38. doi:10.4274/turkderm.77698. View Source
